5-bromo-N,N-diethyl-1,3,4-thiadiazol-2-amine
Overview
Description
5-bromo-N,N-diethyl-1,3,4-thiadiazol-2-amine is a chemical compound with the molecular formula C6H10BrN3S. It belongs to the class of thiadiazoles, which are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N,N-diethyl-1,3,4-thiadiazol-2-amine typically involves the reaction of 5-bromo-1,3,4-thiadiazole-2-amine with diethylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-bromo-N,N-diethyl-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and reduction: The thiadiazole ring can participate in redox reactions.
Coupling reactions: The compound can form bonds with other aromatic or heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a variety of substituted thiadiazoles .
Scientific Research Applications
5-bromo-N,N-diethyl-1,3,4-thiadiazol-2-amine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to disrupt DNA replication in cancer cells.
Materials Science: The compound is studied for its potential use in the development of new materials with unique electronic properties.
Biological Research: It is used in studies investigating the inhibition of specific enzymes and pathways in biological systems.
Mechanism of Action
The mechanism of action of 5-bromo-N,N-diethyl-1,3,4-thiadiazol-2-amine involves its interaction with molecular targets such as enzymes and DNA. The compound can inhibit enzyme activity by binding to the active site or by interfering with the enzyme’s substrate binding. In cancer cells, it can disrupt DNA replication, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Similar Compounds
2-amino-5-bromo-1,3,4-thiadiazole: Similar in structure but lacks the diethylamine group.
5-bromo-1,3,4-thiadiazole-2-amine: Similar core structure but different substituents.
Uniqueness
5-bromo-N,N-diethyl-1,3,4-thiadiazol-2-amine is unique due to the presence of the diethylamine group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for specific applications where these properties are advantageous .
Properties
IUPAC Name |
5-bromo-N,N-diethyl-1,3,4-thiadiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrN3S/c1-3-10(4-2)6-9-8-5(7)11-6/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGYQDBJISVECEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NN=C(S1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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